molecular formula C13H22N4O B12518633 N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea CAS No. 652140-44-8

N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea

Cat. No.: B12518633
CAS No.: 652140-44-8
M. Wt: 250.34 g/mol
InChI Key: ZGOJJQPXMICEAB-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-N’-[3-(dimethylamino)propyl]-N-methylurea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminophenyl group, a dimethylamino propyl chain, and a methylurea moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-N’-[3-(dimethylamino)propyl]-N-methylurea typically involves the reaction of 4-aminophenyl isocyanate with N,N-dimethyl-1,3-propanediamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(4-Aminophenyl)-N’-[3-(dimethylamino)propyl]-N-methylurea may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-N’-[3-(dimethylamino)propyl]-N-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-(4-Aminophenyl)-N’-[3-(dimethylamino)propyl]-N-methylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-N’-[3-(dimethylamino)propyl]-N-methylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the dimethylamino group enhances its ability to penetrate cell membranes, allowing it to exert its effects intracellularly. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Aminophenyl)-N’-[3-(dimethylamino)propyl]-N-ethylurea
  • N-(4-Aminophenyl)-N’-[3-(dimethylamino)propyl]-N-propylurea
  • N-(4-Aminophenyl)-N’-[3-(dimethylamino)propyl]-N-butylurea

Uniqueness

N-(4-Aminophenyl)-N’-[3-(dimethylamino)propyl]-N-methylurea stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

652140-44-8

Molecular Formula

C13H22N4O

Molecular Weight

250.34 g/mol

IUPAC Name

1-(4-aminophenyl)-3-[3-(dimethylamino)propyl]-1-methylurea

InChI

InChI=1S/C13H22N4O/c1-16(2)10-4-9-15-13(18)17(3)12-7-5-11(14)6-8-12/h5-8H,4,9-10,14H2,1-3H3,(H,15,18)

InChI Key

ZGOJJQPXMICEAB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)N(C)C1=CC=C(C=C1)N

Origin of Product

United States

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